(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide
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Overview
Description
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Methylphenyl Group: This step involves the attachment of the 2-methylphenyl group to the piperidine ring, often through a substitution reaction.
N-Propylation:
The reaction conditions for these steps may vary, but they generally involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets make it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Methylphenyl)-N-ethyl-2-piperidinecarboxamide
- (S)-1-(2-Methylphenyl)-N-butyl-2-piperidinecarboxamide
- (S)-1-(2-Methylphenyl)-N-isopropyl-2-piperidinecarboxamide
Uniqueness
(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide is unique due to its specific propyl group, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1798831-72-7 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.381 |
IUPAC Name |
(2S)-1-(2-methylphenyl)-N-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-3-11-17-16(19)15-10-6-7-12-18(15)14-9-5-4-8-13(14)2/h4-5,8-9,15H,3,6-7,10-12H2,1-2H3,(H,17,19)/t15-/m0/s1 |
InChI Key |
CHTQAGGCISHPGU-HNNXBMFYSA-N |
SMILES |
CCCNC(=O)C1CCCCN1C2=CC=CC=C2C |
Origin of Product |
United States |
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